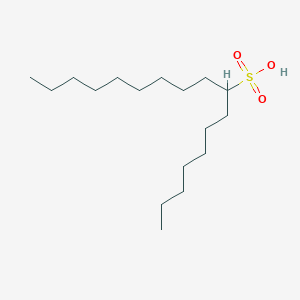

Heptadecane-8-sulfonic acid

Description

Current Research Landscape and Academic Significance Pertaining to Organosulfur Chemistry

Organosulfur compounds are a cornerstone of modern chemistry, with wide-ranging applications in materials science and chemical synthesis. byjus.com These compounds, characterized by the presence of a carbon-sulfur bond, exhibit diverse chemical and physical properties. byjus.com The academic significance of organosulfur chemistry is underscored by the continuous development of novel synthetic methodologies and the exploration of their unique functionalities. mdpi.com

Long-chain alkane sulfonic acids and their salts, such as Heptadecane-8-sulfonic acid, are particularly noted for their amphiphilic nature, possessing a long, hydrophobic hydrocarbon tail and a polar, hydrophilic sulfonate head group. This molecular architecture imparts surfactant properties, making them valuable in research areas concerned with interfacial phenomena. The study of such compounds contributes to a deeper understanding of micelle formation, surface tension reduction, and emulsification processes. tandfonline.comresearchgate.net

The investigation into specific isomers, like the 8-sulfonic acid derivative of heptadecane (B57597), is driven by the understanding that the position of the functional group along the alkyl chain can significantly influence the material's properties, such as its solubility and thermal stability. tandfonline.com

Strategic Objectives for Comprehensive Chemical Investigations of this compound

A comprehensive chemical investigation of this compound is guided by several strategic objectives. The primary goal is to establish a clear and efficient synthetic pathway to this specific isomer. General methods for the synthesis of secondary alkane sulfonates include the sulfoxidation of n-paraffins, a process that involves the reaction of alkanes with sulfur dioxide and oxygen, often initiated by UV light. atamanchemicals.comheraproject.com Another approach involves the conversion of a secondary alcohol, in this case, heptadecan-8-ol, to a corresponding thiol or thioester, followed by oxidation to the sulfonic acid. tandfonline.com

A second key objective is the thorough characterization of its physicochemical properties. This includes determining its molecular weight, solubility in various solvents, and its behavior at different temperatures. A critical aspect of this characterization is to understand its surfactant efficacy, which involves measuring its critical micelle concentration (CMC) and its ability to lower surface tension. tandfonline.com

The following table outlines the general physicochemical properties anticipated for a long-chain secondary alkane sulfonic acid like this compound, based on data for similar compounds. It is important to note that these are expected values and require experimental verification for this specific isomer.

| Property | Expected Characteristic |

| Physical State | Likely a waxy solid or viscous liquid at room temperature |

| Solubility | Expected to have good solubility in water and polar organic solvents patsnap.com |

| Acidity | Strong acid, comparable to other sulfonic acids patsnap.com |

| Surfactant Class | Anionic surfactant atamanchemicals.com |

| Thermal Stability | Expected to have good thermal stability, a characteristic of sulfonates over sulfates tandfonline.com |

Further research aims to explore the potential applications of this compound. Given the known uses of similar long-chain alkyl sulfonates, potential areas of investigation include its efficacy as a specialty surfactant in various formulations and its potential role in enhanced oil recovery processes. atamanchemicals.comgoogle.com The detailed research findings for this specific compound remain a subject for future scholarly work.

Structure

3D Structure

Properties

CAS No. |

360771-57-9 |

|---|---|

Molecular Formula |

C17H36O3S |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

heptadecane-8-sulfonic acid |

InChI |

InChI=1S/C17H36O3S/c1-3-5-7-9-10-12-14-16-17(21(18,19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3,(H,18,19,20) |

InChI Key |

LMLLURWLQBVGGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCCCCC)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Heptadecane 8 Sulfonic Acid

Established Synthetic Pathways for Sulfonic Acid Synthesis Applicable to Heptadecane-8-sulfonic Acid

The synthesis of alkyl sulfonic acids, including secondary isomers like this compound, has traditionally relied on robust and well-documented chemical reactions. These can be broadly categorized into direct sulfonation of the hydrocarbon chain and indirect methods that build upon a pre-functionalized substrate.

Direct methods involve the introduction of a sulfonic acid group onto the alkane chain in a single conceptual step, though the reaction mechanism may be complex. For saturated hydrocarbons like heptadecane (B57597), these reactions typically proceed via free-radical mechanisms, leading to a mixture of secondary sulfonate isomers.

Sulfoxidation: This industrial method involves the reaction of a normal alkane with a mixture of sulfur dioxide (SO₂) and oxygen (O₂) under ultraviolet irradiation. informahealthcare.com The reaction proceeds via a free-radical chain mechanism, which is not regioselective, meaning the sulfonic acid group can attach to any of the secondary carbon atoms. For heptadecane, this would result in a mixture of isomers, including the desired this compound. The primary reaction is shown below:

R-H + SO₂ + ½O₂ --(UV light)--> R-SO₃H

Sulfochlorination: Another established industrial process is sulfochlorination, which reacts an alkane with sulfur dioxide and chlorine (Cl₂) under UV light. informahealthcare.com This forms an alkyl sulfonyl chloride (R-SO₂Cl), which is then hydrolyzed to the corresponding sulfonic acid. Similar to sulfoxidation, this free-radical process yields a mixture of positional isomers. The two-step pathway is as follows:

R-H + SO₂ + Cl₂ --(UV light)--> R-SO₂Cl + HCl

R-SO₂Cl + H₂O → R-SO₃H + HCl

The primary drawback of these direct methods is the lack of regioselectivity, making the isolation of a pure single isomer like this compound from the resulting product mixture challenging and costly. informahealthcare.com

Indirect methods offer greater control over the position of the sulfonic acid group by starting with a precursor molecule where a functional group is already located at the desired carbon atom.

From Alkenes: A common indirect route is the anti-Markovnikov addition of sodium bisulfite (NaHSO₃) to an alkene in the presence of a radical initiator. informahealthcare.com To synthesize this compound, one would ideally start with heptadec-7-ene (B13961358) or heptadec-8-ene. The radical addition would favor placing the sulfonate group at the C8 position.

From Alcohols via Isothiouronium Salts: A highly specific method involves the conversion of a secondary alcohol to a sulfonic acid. acs.org For this specific target molecule, the precursor would be heptadecan-8-ol. The alcohol is first converted to its p-toluenesulfonate ester, which then reacts with thiourea (B124793) to form an isothiouronium salt. This salt is subsequently oxidized in one step using performic acid (formed in situ from hydrogen peroxide and formic acid) to yield the desired alkyl sulfonic acid. This method prevents the formation of disulfide byproducts and allows for the synthesis of a specific, single isomer. acs.org

From Alkyl Halides: Alkyl halides can serve as precursors to sulfonic acids. An 8-haloheptadecane (e.g., 8-bromoheptadecane) can be converted to the corresponding sulfonic acid. One pathway involves reaction with sodium bisulfite to directly displace the halide. researchgate.net Another emerging green method involves using thiourea dioxide as a sulfur dioxide surrogate, which will be discussed in section 2.2.2. rsc.org

| Indirect Method | Precursor | Key Reagents | Advantage | Reference |

| Bisulfite Addition | Heptadec-7-ene or Heptadec-8-ene | NaHSO₃, Radical Initiator | Utilizes alkene starting materials | informahealthcare.com |

| Isothiouronium Salt Oxidation | Heptadecan-8-ol | p-Toluenesulfonyl chloride, Thiourea, H₂O₂, Formic Acid | High regioselectivity for a single isomer | acs.org |

| Alkyl Halide Substitution | 8-Bromoheptadecane | NaHSO₃ or Thiourea Dioxide | Direct conversion from a halide | researchgate.net, rsc.org |

Emerging Sustainable Synthetic Strategies for this compound Analogs

Recent research has focused on developing more environmentally benign and sustainable methods for sulfonic acid synthesis, emphasizing the use of renewable materials and green chemistry principles.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, is gaining attention as a sustainable support for catalysts. polyu.edu.hk For acid-catalyzed reactions, biochar can be functionalized with sulfonic acid groups to create a solid acid catalyst.

The synthesis of a sulfonated biochar catalyst typically involves the pyrolysis of biomass (such as eucalyptus bark, corncob, or sugarcane bagasse) followed by sulfonation. nih.gov, mdpi.com The sulfonation can be achieved by treating the biochar with concentrated sulfuric acid, fuming sulfuric acid, or p-toluenesulfonic acid (p-TSA). nih.gov, polyu.edu.hk This process introduces -SO₃H groups onto the aromatic carbon structure of the biochar. mdpi.com

These solid acid catalysts are particularly effective for reactions like esterification and hydrolysis. nih.gov, researchgate.net While their direct use for the sulfonation of alkanes is still an emerging area, they represent a key green technology. The catalyst's reusability and the use of renewable biomass as a starting material are significant advantages, although leaching of the acid sites can be a challenge. polyu.edu.hk

| Catalyst Preparation Step | Description | Common Reagents/Conditions | Reference |

| 1. Biomass Selection | Agricultural or forestry waste is chosen as the carbon source. | Eucalyptus bark, rice husk, palm kernel shells | nih.gov |

| 2. Pyrolysis | The biomass is heated in a low-oxygen environment to produce biochar. | 300–650 °C | nih.gov |

| 3. Sulfonation | The biochar is treated with a sulfonating agent to add -SO₃H groups. | H₂SO₄, p-Toluene sulfonic acid (p-TSA) | nih.gov, mdpi.com |

| 4. Application | The resulting solid acid catalyst is used in acid-catalyzed reactions. | Esterification, Hydrolysis | researchgate.net |

Adherence to green chemistry principles aims to reduce waste, use less hazardous chemicals, and improve energy efficiency. A notable example is the synthesis of sulfonic acids from alkyl halides using thiourea dioxide as a sulfur dioxide surrogate. rsc.org

This sustainable, one-step strategy combines an alkyl halide (such as 8-bromoheptadecane) with thiourea dioxide and uses air as the green oxidant. The reaction can proceed under transition-metal-free conditions. rsc.org, lookchem.com Thiourea dioxide is an easy-to-handle and environmentally friendly surrogate for gaseous sulfur dioxide. rsc.org This method avoids the use of harsh reagents and is applicable to the synthesis of various alkyl sulfonic acids. Mechanistic studies indicate that a sulfinate intermediate is involved in the transformation. rsc.org This approach aligns with green chemistry goals by utilizing a safe SO₂ source and a readily available oxidant. rsc.org, rsc.org

Chemical Derivatization and Functionalization of this compound

The sulfonic acid group is chemically versatile and can be converted into several important derivatives, primarily esters and amides. These reactions involve modifying the -SO₃H functional group.

Esterification (Sulfonate Formation): this compound can be converted to its corresponding sulfonate esters. This is a common derivatization for sulfonic acids, often performed for gas chromatography analysis or to create alkylating agents. gcms.cz, researchgate.net The reaction typically involves treating the sulfonic acid or its salt with an alcohol in the presence of a catalyst or using a specific esterification reagent. researchgate.net An efficient method for synthesizing sulfonic esters uses polymer-bound primary triazenes, which react with sulfonic acids to produce esters in high purity without extensive purification. researchgate.net

Amide Formation (Sulfonamide Synthesis): The conversion of sulfonic acids to sulfonamides is another key transformation. This is typically achieved by first converting the sulfonic acid to its more reactive sulfonyl chloride derivative using a chlorinating agent like thionyl chloride. The resulting heptadecane-8-sulfonyl chloride can then react with a primary or secondary amine to form the corresponding sulfonamide.

These derivatization reactions expand the utility of this compound, allowing for its incorporation into a wider range of molecular structures and materials. google.com

Exploration of Modifications at the Sulfonic Acid Moiety

The sulfonic acid group of this compound is a versatile functional handle that allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives. A key step in many of these transformations is the conversion of the sulfonic acid to the more reactive heptadecane-8-sulfonyl chloride. This can be achieved by treating the sulfonic acid with reagents such as thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a valuable intermediate for introducing a range of functional groups.

Sulfonamide Formation: Heptadecane-8-sulfonyl chloride can readily react with primary and secondary amines to form the corresponding sulfonamides. nih.govtandfonline.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction with various amines allows for the introduction of a wide array of functionalities, tailoring the properties of the final molecule.

Sulfonate Ester Synthesis: Reaction of heptadecane-8-sulfonyl chloride with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. google.com This esterification process is a common method for creating derivatives with modified polarity and reactivity. The choice of alcohol or phenol (B47542) can introduce further functional groups into the molecule.

The general reactivity of alkanesulfonyl chlorides suggests that they undergo nucleophilic substitution, predominantly through an SN2-type mechanism. nih.gov The reaction conditions, such as the solvent and the nature of the nucleophile, can influence the reaction pathway and efficiency.

Synthesis of Conjugates and Advanced Precursors

This compound and its derivatives can serve as advanced precursors for the synthesis of complex conjugates with potential applications in various fields. The long alkyl chain provides lipophilicity, while the sulfonic acid or its derivatives offer a polar head group that can be linked to other molecular entities.

Drawing analogies from the synthesis of related long-chain sulfonates, this compound can be envisioned as a building block for creating novel heterocyclic conjugates. For instance, derivatives of heptadecane-1-sulfonate have been used as precursors in the synthesis of 1,2,4-triazole (B32235) derivatives. csic.esresearchgate.netdoaj.org An analogous strategy could involve converting this compound to a suitable intermediate that can then be reacted with functionalized heterocycles.

One potential pathway involves the synthesis of a hydrazine (B178648) derivative from the sulfonic acid, which can then be cyclized with various reagents to form heterocyclic systems. For example, reacting an acid hydrazide with carbon disulfide can lead to the formation of mercapto-substituted triazoles. csic.es These heterocyclic moieties can then be further functionalized.

The synthesis of such conjugates often involves multi-step sequences, as illustrated by the preparation of various biologically active heterocycles from a sodium heptadecane-1-sulfonate precursor. csic.esresearchgate.netdoaj.org These syntheses demonstrate the utility of long-chain alkanesulfonic acids as starting materials for complex molecule construction. The resulting amphiphilic molecules, combining a long hydrocarbon tail with a polar, functional head group, are of interest as surfactants and for other applications where interfacial properties are important. csic.esresearchgate.net

Mechanistic Investigations of Chemical Reactions Involving Heptadecane 8 Sulfonic Acid

Fundamental Reaction Mechanisms and Pathways

The chemical behavior of heptadecane-8-sulfonic acid is dictated by the sulfonic acid moiety. Key reactions include hydrolysis, oxidation, and reduction, each proceeding through distinct mechanistic pathways.

Hydrolysis of Sulfonic Acids

The hydrolysis of sulfonic acids, particularly arylsulfonic acids, is a well-documented process that involves the cleavage of the carbon-sulfur bond. This reaction is essentially the reverse of sulfonation. wikipedia.org For alkyl sulfonic acids like this compound, the stability of the C-S bond is generally higher compared to their aromatic counterparts. researchgate.net

Studies on the hydrolysis of long-chain alkyl sulfonic acids have shown that the reaction rate can be influenced by the presence of hydrophobic interactions. For instance, the hydrolysis of polymeric esters catalyzed by long-chain alkyl sulfonic acids, such as dodecyl and dodecylbenzene (B1670861) sulfonic acids, occurs at a much higher rate compared to catalysis by hydrochloric acid at equivalent concentrations. kyoto-u.ac.jp This acceleration is attributed to the increased local concentration of the sulfonic acid catalyst near the polymer substrate due to hydrophobic attractions between the long alkyl chains. kyoto-u.ac.jp

The mechanism of hydrolysis for aliphatic sulfonate esters has been shown to proceed primarily through a BAL1-E1 mechanism. oup.com Tracer experiments using H₂¹⁸O with 1,3-propanesultone, a cyclic sulfonate ester, confirmed that the reaction involves the fission of the C-O bond. oup.com While direct studies on this compound are limited, it is expected to exhibit similar stability, with hydrolysis being less facile than that of aromatic sulfonic acids. researchgate.net

Oxidation and Reduction Chemistry of Sulfonic Acid Groups

Reduction of sulfonic acids is a challenging transformation due to the stability of the sulfonic acid group. oup.com Direct reduction often leads to the cleavage of the C-S bond. oup.com However, systems like triphenylphosphine-iodine have been shown to effectively reduce arenesulfonic acids to the corresponding arenethiols. oup.com For aliphatic sulfonic acids, this reagent system can lead to the formation of alkyl iodides. oup.com The general order of reactivity for the reduction of various organosulfur compounds is as follows: sulfonyl chlorides > S-aryl arenethiosulfonates > sulfonic acids. oup.com

Catalytic Applications and Underlying Mechanisms of Sulfonic Acids

Sulfonic acids are widely utilized as catalysts in a variety of organic reactions, functioning as strong Brønsted acids. nih.govbyjus.com Their catalytic activity can be harnessed in both homogeneous and heterogeneous systems.

Role as a Brønsted Acid Catalyst in Organic Transformations

As strong Brønsted acids, sulfonic acids readily donate a proton, which is the key step in initiating many acid-catalyzed reactions. nih.govdu.edu They are comparable in acid strength to mineral acids like sulfuric acid. nih.govbyjus.com This acidity allows them to catalyze a wide range of organic transformations, including esterification, alkylation, and condensation reactions. nih.govmdpi.com The development of chiral sulfonic acids has also enabled their use in stereoselective synthesis. nih.govacs.org

Long-chain sulfonic acids like this compound can exhibit unique catalytic properties due to their amphiphilic nature. The long alkyl chain provides hydrophobicity, while the sulfonic acid group is hydrophilic. This characteristic is particularly advantageous in reactions involving nonpolar substrates in polar media, where the sulfonic acid can act as a phase-transfer catalyst, enhancing reaction rates. kyoto-u.ac.jp

Homogeneous Catalytic Systems Utilizing Sulfonic Acids

In homogeneous catalysis, sulfonic acids are dissolved in the reaction medium, allowing for maximum interaction with the reactants. acs.org Methane sulfonic acid and p-toluenesulfonic acid are common examples of homogeneous sulfonic acid catalysts that demonstrate high activity and selectivity in reactions like the conversion of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF). acs.org However, challenges such as corrosion and difficult separation of the catalyst from the product persist. acs.org

To overcome these drawbacks, researchers have developed recyclable homogeneous catalyst systems. One approach involves anchoring sulfonic acids to soluble polymers, such as polyisobutylene (B167198) (PIB), which are soluble in nonpolar, nonvolatile solvents like poly-α-olefins (PAO). researchgate.net This system has proven effective for esterifications, acetalizations, and multicomponent condensations, with the catalyst and solvent being easily recycled. researchgate.net Triethylamine-bonded sulfonic acid has also been employed as an efficient and homogeneous catalyst for the synthesis of xanthene derivatives. oiccpress.com

Heterogeneous Catalysis Incorporating Sulfonic Acid Functionalities

Heterogeneous catalysts, where the sulfonic acid groups are immobilized on a solid support, offer significant advantages in terms of catalyst recovery, reusability, and reduced corrosion. nih.govresearchgate.netstarbons.com Various materials have been used as supports, including silica (B1680970), zirconia, and polymers. mdpi.comnih.govtandfonline.com

Key Developments in Heterogeneous Sulfonic Acid Catalysts:

| Catalyst Support/Type | Application | Key Findings | Reference |

| Sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) | Friedel-Crafts alkylation | High sustainability and recyclability for up to eight cycles. | nih.gov |

| Sulfonic acid-functionalized magnetic Fe₃₋ₓTiₓO₄ nanoparticles | Synthesis of tetrahydrobenzo[b]pyrans and dihydropyrano[2,3-c]pyrazoles | Efficient, recyclable catalyst with easy magnetic separation. | tandfonline.com |

| Starbon®-supported sulfonic acids | Esterifications, aromatic amidations, and acylations | High conversion yields, particularly in aqueous media. | starbons.com |

| Sulfonic acid-functionalized polystyrene resin (e.g., Amberlyst-15) | Biodiesel production (esterification) | Non-volatile, non-toxic, and reusable solid acid catalyst. | researchgate.net |

| Sulfonated carbon materials | Hydrolysis of biomass | Stability is dependent on the nature of the carbon support. | researchgate.net |

The catalytic activity of these heterogeneous systems is influenced by factors such as the loading of sulfonic acid groups, the surface area and pore structure of the support, and the hydrophobicity of the catalyst surface. mdpi.comresearchgate.net For instance, arenesulfonic-modified SBA-15 materials have shown significantly higher activity in the esterification of fatty acids compared to propylsulfonic-functionalized SBA-15. mdpi.com The stability of the catalyst, particularly against leaching of the sulfonic acid groups in liquid-phase reactions, is a critical factor for industrial applications. researchgate.netmdpi.com

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Information regarding your request cannot be provided.

Extensive and targeted searches for "this compound" within the specified contexts of mechanistic investigations of chemical reactions have yielded no specific scientific literature or data. The search queries included:

"this compound" functionalized Metal-Organic Frameworks

"this compound" as a polymeric catalyst

"this compound" as a carbon-supported catalyst

Catalytic hydrodeoxygenation with "this compound"

Kinetic and spectroscopic analysis of "this compound" catalytic intermediates

The general information available for sulfonic acid functionalized materials does not pertain specifically to the this compound compound and thus cannot be used to fulfill the request for an article focusing "solely" on this chemical.

Advanced Analytical and Spectroscopic Characterization of Heptadecane 8 Sulfonic Acid

Comprehensive Spectroscopic Techniques for Molecular Structure and Purity

Spectroscopic methods are fundamental to elucidating the molecular structure of Heptadecane-8-sulfonic acid and verifying its purity. A combination of techniques is necessary to probe the different components of the molecule, from the hydrocarbon backbone to the sulfur-containing functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used to confirm the structure and identify impurities.

In ¹H NMR, the protons on the long alkyl chain would produce a complex set of signals. The terminal methyl (CH₃) group would appear as a triplet at the highest field (approximately 0.8-1.0 ppm). The numerous methylene (B1212753) (CH₂) groups along the chain would create a large, overlapping multiplet signal around 1.2-1.6 ppm. libretexts.org The methine proton (CH) directly attached to the sulfonic acid group at the C8 position is the most diagnostically significant, expected to be deshielded and appear as a multiplet at a lower field, typically in the 2.5-3.5 ppm range, due to the electron-withdrawing effect of the sulfonate group.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would yield a distinct signal. The terminal methyl carbon would appear at the highest field (around 14 ppm). The various methylene carbons would have signals in the range of 22-35 ppm. chemicalbook.com The most downfield signal in the aliphatic region would correspond to the C8 methine carbon, shifted to approximately 50-70 ppm by the attached sulfonate group. The chemical shifts are referenced against a standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous solutions. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| CH ₃- (C1, C17) | ¹H | 0.8 - 1.0 | Triplet |

| -(CH ₂)₁₄- | ¹H | 1.2 - 1.6 | Multiplet |

| -CH (SO₃H)- (C8) | ¹H | 2.5 - 3.5 | Multiplet |

| C H₃- (C1, C17) | ¹³C | ~14 | - |

| -(C H₂)₁₄- | ¹³C | 22 - 35 | - |

| -C H(SO₃H)- (C8) | ¹³C | 50 - 70 | - |

High-Resolution Mass Spectrometry (MS) (e.g., LC-Orbitrap-MS)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) using analyzers like the Orbitrap, provides highly accurate mass measurements essential for confirming the elemental composition. sielc.com For this compound (C₁₇H₃₆O₃S), the expected exact mass can be calculated with high precision. This technique is crucial for distinguishing the target analyte from isobaric interferences in complex mixtures. sielc.comscispace.com

Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode. The high resolving power of an Orbitrap MS allows for the determination of the molecular formula from the measured mass with very low error (typically <5 ppm). researchgate.net

Tandem mass spectrometry (MS/MS) experiments on the precursor ion provide structural information through characteristic fragmentation patterns. acdlabs.com For this compound, fragmentation would likely involve cleavage of the C-S bond, leading to the loss of the sulfonic acid group (SO₃H) or its fragments (e.g., SO₃). Another common fragmentation pathway for long-chain alkanes is the sequential loss of 14 Da (CH₂) units. libretexts.org

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Molecular Formula: C₁₇H₃₆O₃S, Monoisotopic Mass: 320.2412 g/mol

| Ion | Ionization Mode | Calculated m/z |

| [M-H]⁻ | ESI- | 319.2334 |

| [M+Na]⁺ | ESI+ | 343.2231 |

| [M-SO₃]⁺• | EI/CI | 240.2766 |

| [C₁₇H₃₅]⁺ | EI/CI | 239.2739 |

Hyphenated Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Direct analysis of highly polar and non-volatile compounds like sulfonic acids by gas chromatography (GC) is generally not feasible. researchgate.net Therefore, a chemical derivatization step is required to convert the sulfonic acid into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.netgcms.cz

A common derivatization strategy is alkylation, such as esterification, to convert the acidic proton into an alkyl group (e.g., a methyl ester). researchgate.netchromforum.org For example, reacting this compound with a reagent like trimethylsilyldiazomethane (B103560) would yield this compound, methyl ester. This derivative would be significantly more volatile and exhibit better chromatographic behavior.

Once derivatized, GC-MS analysis can proceed. The separation would occur on a standard non-polar or mid-polar capillary column. The subsequent mass spectrometric detection would analyze the fragmentation pattern of the derivative, which would be different from the parent compound but equally useful for structural confirmation and identification. researchgate.net

Specialized Detection (e.g., Sulfur Chemiluminescence Detection with GC×GC)

For the specific and highly sensitive detection of sulfur-containing compounds, Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) is a superior technique. libretexts.orghmdb.ca The SCD provides an equimolar response to sulfur compounds and exhibits extremely high selectivity for sulfur over carbon (typically >10⁷), which virtually eliminates matrix interference from hydrocarbons. hmdb.ca

When coupled with comprehensive two-dimensional gas chromatography (GC×GC), the resolving power is dramatically increased. hmdb.caoup.com This is particularly useful for analyzing the target compound in complex matrices like petroleum products or environmental samples. In a GC×GC-SCD system, the derivatized this compound would be separated from other compounds based on two different column properties (e.g., volatility and polarity), and the SCD would ensure that only sulfur-containing analytes are detected, providing both high resolution and exceptional selectivity. oup.com

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for isolating this compound from sample matrices and for its quantitative determination. Due to its amphiphilic nature, liquid chromatography is the most suitable separation method.

High-Performance Liquid Chromatography (HPLC) is the method of choice. sci-hub.se Given the long alkyl chain, a reversed-phase separation on a C8 or C18 stationary phase is a viable approach. scielo.brresearchgate.net The retention of alkyl sulfonic acids on such columns increases with the length of the alkyl chain due to stronger hydrophobic interactions. shodex.comshodex.com A mobile phase consisting of an acetonitrile (B52724) or methanol (B129727) gradient with an aqueous buffer (e.g., containing a salt like sodium perchlorate) is often employed to achieve good peak shape and resolution. scielo.brresearchgate.net

Because this compound lacks a UV chromophore, a universal detector that does not rely on light absorption is required for quantification. Suitable detectors include:

Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged particles from the analyte, which are then measured by an electrometer, offering high sensitivity.

Conductivity Detector: This can be used following a suppressor-based ion chromatography method, where the conductivity of the analyte is measured against a low-conductivity mobile phase background. shodex.com

Quantitative analysis is performed by constructing a calibration curve using standards of known concentration and integrating the peak area of the analyte in the sample.

Table 3: Example HPLC Method Parameters for Alkyl Sulfonic Acids This table provides a general starting point for method development based on published methods for similar compounds. scielo.brresearchgate.net

| Parameter | Condition |

| Column | Reversed-Phase C8, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.075 M Sodium Perchlorate in Water |

| Mobile Phase B | Methanol |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | ELSD, CAD, or Conductivity |

| Injection Volume | 10 µL |

Advanced Liquid Chromatography Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.com For long-chain sulfonic acids, which can be highly polar, advanced HPLC methods coupled with mass spectrometry (LC-MS/MS) are often required.

Challenges in the analysis of polar compounds like sulfonic acids include poor retention on traditional reversed-phase columns. lcms.cz To overcome this, specialized columns and methodologies are employed. Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded reversed-phase columns can enhance retention. lcms.czshodexhplc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities, has also shown promise for the simultaneous analysis of sulfonic acids of varying chain lengths. sciex.com LC-MS/MS provides high sensitivity and selectivity, allowing for detection at ng/L levels and lower, which is critical for environmental and biological monitoring. shodexhplc.comsciex.com

Key Research Findings:

A study on the analysis of C1 to C10 perfluoroalkyl carboxylic and sulfonic acids utilized a polar-embedded LC column to achieve satisfactory retention for ultrashort-chain varieties under reverse-phased conditions, reducing matrix interferences. lcms.cz

For the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS), including sulfonic acids, a direct injection LC-MS/MS method using mixed-mode chromatography demonstrated robust retention and separation for various chain lengths. sciex.com

The analysis of taurine (B1682933) and taurocholic acid, two organic sulfonic acids, was successfully performed using a HILIC mode column (HILICpak VT-50 2D) coupled with LC/MS/MS, confirming detection capabilities down to the ng/mL level. shodexhplc.com

Below is a table representing typical parameters for the LC-MS/MS analysis of sulfonic acids.

Table 1: Representative LC-MS/MS Parameters for Sulfonic Acid Analysis

| Parameter | Setting |

|---|---|

| Analytical Column | Polar-embedded or Mixed-mode C18 (e.g., 100 mm x 2.1 mm, 3 µm) lcms.cz |

| Mobile Phase A | 5 mM ammonium (B1175870) formate, 0.1% formic acid in water lcms.cz |

| Mobile Phase B | Methanol or Acetonitrile lcms.czsciex.com |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode mdpi.com |

Solid-Phase Extraction (SPE) and Accelerated Solvent Extraction (ASE) for Sample Preparation

Effective sample preparation is critical to remove interfering components and concentrate the analyte of interest before chromatographic analysis. sigmaaldrich.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. restek.com For ionic compounds like sulfonic acids, ion-exchange SPE is particularly effective. waters.com Strong anion-exchange (SAX) sorbents, which typically feature quaternary ammonium functional groups, or weak anion-exchange (WAX) sorbents can be used to retain the negatively charged sulfonate group. restek.comlibretexts.orgfishersci.ca The choice of sorbent depends on the pKa of the analyte and the pH of the sample matrix. A typical SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analyte with a suitable solvent. libretexts.org For instance, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent can be used to selectively retain and concentrate basic analytes, while allowing acidic compounds like sulfonic acids to pass through under certain conditions, or vice-versa with an anion-exchange sorbent. waters.com

Accelerated Solvent Extraction (ASE): ASE is an automated technique for extracting analytes from solid and semi-solid samples using common solvents at elevated temperatures and pressures. labwrench.com The high temperature accelerates the extraction kinetics, while the high pressure keeps the solvent in a liquid state, ensuring efficiency. americanlaboratory.com This method significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet. labwrench.comthermofisher.com ASE is accepted by the U.S. EPA for extracting a wide range of organic compounds, including semivolatiles, from various matrices. thermofisher.compragolab.cz For samples containing sulfonic acids within a solid matrix, ASE can provide a rapid and efficient extraction, delivering a clean extract ready for subsequent analysis. americanlaboratory.com

Material and Surface Characterization Related to Sulfonic Acid Applications

This compound and similar long-chain sulfonic acids can be used to functionalize materials, imparting acidic properties for applications such as catalysis. Characterizing these functionalized materials is essential to understand their physical and chemical properties.

Pore Structure Analysis (e.g., N2 and Ar Adsorption Porosimetry)

Gas physisorption analysis, typically using nitrogen (N₂) at 77 K or argon (Ar) at 87 K, is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. okayama-u.ac.jpugm.ac.idresearchgate.net When a material is functionalized with sulfonic acid groups, changes in these textural properties are expected.

The introduction of functional groups into the pores of a support material often leads to a decrease in the Brunauer-Emmett-Teller (BET) surface area and total pore volume. researchgate.netnih.gov This reduction is attributed to the partial occupation or blockage of the pores by the sulfonic acid groups. nih.gov The analysis of adsorption isotherms, which are classified into different types based on their shape, provides insight into the porous structure (microporous, mesoporous, or macroporous) of the material. ugm.ac.id For instance, sulfonated carbon catalysts often exhibit a Type IV isotherm, which is characteristic of mesoporous materials. nih.gov While N₂ is a common adsorbate, Ar is sometimes preferred for characterizing certain microporous materials or to avoid specific interactions that N₂ can have with surface functional groups. okayama-u.ac.jp

Key Research Findings:

The functionalization of SBA-15 silica (B1680970) with arenesulfonic and propylsulfonic acid groups resulted in a decrease in the BET surface area from 910 m²/g to 395.4 m²/g and 455.1 m²/g, respectively. researchgate.net

In sulfonated carbon catalysts, the sulfonation process led to a reduction in surface area (from 484 to 217 m²/g) and pore volume (from 0.327 to 0.164 cm³/g), indicating successful attachment of -SO₃H groups. nih.gov

Hierarchical porous systems with both macropores and mesopores are considered crucial for efficient sulfonation and subsequent applications like proton conduction. figshare.comacs.org

Table 2: Representative Textural Properties of a Material Before and After Sulfonation

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (Å) |

|---|---|---|---|

| Parent Carbon Material | 484 nih.gov | 0.327 nih.gov | ~30-50 nih.gov |

| Sulfonated Carbon | 217 nih.gov | 0.164 nih.gov | Slightly Increased nih.gov |

| SBA-15 Silica | 910 researchgate.net | 1.3 researchgate.net | - |

| Propylsulfonic SBA-15 | 455.1 researchgate.net | - | - |

Morphological and Microstructural Characterization (e.g., XRD, TEM)

X-ray Diffraction (XRD): XRD is a powerful technique used to determine the crystallographic structure of a material. In the context of sulfonic acid-functionalized materials, XRD is primarily used to assess the structure of the underlying support. The analysis can confirm whether the ordered structure of the support material (e.g., nano-γ-Al₂O₃, SBA-15 silica) is preserved after the chemical grafting of sulfonic acid groups. researchgate.netnih.gov Typically, the diffraction patterns of the functionalized material will exhibit the characteristic peaks of the parent support, indicating that the sulfonation process did not destroy its crystalline framework. nih.govresearchgate.net

Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the material's morphology and microstructure. It allows for direct visualization of the pore structure, particle size, and shape of the functionalized material. nih.govbohrium.com For example, TEM images can confirm that the ordered mesoporous channels of a silica support are maintained after functionalization. uq.edu.au In some cases, TEM can reveal changes in surface texture, such as a roughening of the edges, after functional groups have been grafted onto the surface. semanticscholar.org

Key Research Findings:

XRD analysis of sulfonic acid-functionalized nano-γ-Al₂O₃ showed that the cubic structure of the alumina (B75360) support was retained after introducing propylsulfonic acid groups. nih.gov

TEM images of sulfonated ordered mesoporous carbon (OMC) indicated that sulfonation after the removal of a silica template could damage the internal pores, highlighting the importance of the synthesis strategy. uq.edu.au

For sulfonic acid-functionalized graphene oxide, TEM images showed rougher edges compared to the original graphene oxide, which was attributed to the surface functionalization. semanticscholar.org

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Alumina |

| Ammonium formate |

| Argon |

| Formic acid |

| Graphene oxide |

| Heptadecane (B57597) |

| Methanol |

| Nitrogen |

| Taurine |

Environmental Distribution and Fate of Sulfonic Acids Relevant to Heptadecane 8 Sulfonic Acid

Interfacial Phenomena and Adsorption Behavior

As surfactants, secondary alkane sulfonates like heptadecane-8-sulfonic acid are surface-active, meaning they tend to accumulate at interfaces, such as between water and sediment particles. This adsorption behavior significantly influences their environmental transport and bioavailability.

The relationship between the concentration of a substance in solution and the amount adsorbed onto a solid surface at a constant temperature is described by an adsorption isotherm . Common models used to describe this relationship include the Langmuir and Freundlich isotherms. byjus.com

The Langmuir model assumes a monolayer of adsorbate on a homogeneous surface with a finite number of identical adsorption sites.

The Freundlich model is an empirical model that describes adsorption on heterogeneous surfaces.

These models have been applied to the adsorption of sulfonated compounds onto various materials. For example, the adsorption of the sulfonamide antibiotic sulfadiazine (B1682646) onto expanded graphite (B72142) was found to be well-described by the Langmuir model. nih.gov

More advanced mechanistic modeling , such as statistical physics modeling, provides deeper insights into the adsorption process at a molecular level. researchgate.net These models can interpret adsorption phenomena through physicochemical parameters like the number of molecules adsorbed per site, the density of receptor sites, and the adsorption energy. researchgate.net By analyzing these parameters, it is possible to determine whether the adsorption is a physical (physisorption) or chemical (chemisorption) process. A study using a statistical physics approach to model manganese ion adsorption concluded that the process was physical, with an adsorption energy of less than 40 kJ/mol. researchgate.net Such models can be instrumental in understanding the forces driving the adsorption of this compound onto environmental matrices like soil and sediment.

The adsorption of sulfonic acids onto surfaces is governed by a combination of interactions, primarily electrostatic and hydrophobic forces.

Electrostatic interactions occur between the negatively charged sulfonate head group (–SO₃⁻) and charged sites on the adsorbent surface. In soils and sediments, the surface charge of minerals (like clays (B1170129) and oxides) is often pH-dependent. At low pH, surfaces may be positively charged, promoting the adsorption of anionic surfactants like this compound. Conversely, at higher pH, most mineral surfaces are negatively charged, leading to electrostatic repulsion and reduced adsorption. nih.gov

The physical structure of the adsorbent material, particularly its porosity and surface area, plays a critical role in determining its adsorption capacity.

The pore size distribution of an adsorbent affects the accessibility of its internal surface area to adsorbate molecules. mdpi.com Materials with well-developed mesopores (2–50 nm) and macropores (>50 nm) are generally effective for adsorbing large molecules like surfactants. avestia.com If the pores are too small (micropores, <2 nm), larger molecules may be excluded, limiting the effective surface area available for adsorption. researchgate.net For example, modifying activated carbon with sulfonic acid was shown to increase its total pore volume, enhancing its performance as an adsorbent. avestia.com

The total surface area is also a key factor; a larger surface area generally provides more sites for adsorption. However, the nature of that surface (its chemistry) and the accessibility of its pores can be more important than the total area alone. avestia.comnih.gov Studies have shown that for some processes, porous texture is the determining factor in adsorption, while for others, surface chemistry plays a more dominant role, especially at different temperatures. nih.gov Therefore, the adsorption of this compound in the environment will be highly dependent on the specific characteristics of the soil or sediment, including its organic matter content, mineralogy, and physical pore structure.

Environmental Partitioning Coefficients and Mobility of Sulfonic Acids Relevant to this compound

The environmental distribution and mobility of this compound are governed by its partitioning behavior between different environmental compartments, such as soil, water, air, and biota. As a long-chain anionic surfactant, its structure, comprising a long hydrophobic heptadecane (B57597) chain and a hydrophilic sulfonic acid headgroup, dictates its environmental fate. While specific experimental data for this compound are scarce in publicly available literature, its partitioning coefficients can be estimated based on the well-understood behavior of structurally similar long-chain alkylbenzene sulfonates (LAS) and other anionic surfactants.

Soil-Water and Organic Carbon-Water (B12546825) Partitioning

The partitioning of this compound between soil and water is a critical process influencing its transport in terrestrial and aquatic environments. This partitioning is primarily described by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

Research Findings:

For anionic surfactants like this compound, sorption to soil and sediment is a complex process influenced by the properties of the surfactant, the soil, and the surrounding water. The long hydrophobic alkyl chain of this compound is expected to drive its adsorption to the organic carbon fraction of soil and sediment. Consequently, the organic carbon-water partition coefficient (Koc) is a key parameter for predicting its mobility.

Studies on linear alkylbenzene sulfonates (LAS), which share structural similarities with this compound, have shown that the log Koc values increase with increasing alkyl chain length. This is attributed to the enhanced hydrophobic interactions between the longer alkyl chains and the soil organic matter. Given that this compound possesses a 17-carbon chain, it is anticipated to have a significant affinity for soil organic carbon, leading to substantial sorption and reduced mobility in the aqueous phase.

The soil-water partition coefficient (Kd) is influenced by both the organic carbon content of the soil (foc) and the Koc value (Kd = foc * Koc). Therefore, in soils with higher organic carbon content, this compound is expected to be more strongly sorbed and less mobile.

Estimated Partitioning Coefficients:

Due to the lack of direct experimental data for this compound, quantitative structure-property relationship (QSPR) models are employed to estimate its partitioning coefficients. These models utilize the chemical structure to predict physicochemical properties. Based on models developed for similar long-chain anionic surfactants, the following estimates can be derived.

Interactive Data Table: Estimated Soil-Water and Organic Carbon-Water Partitioning Coefficients for this compound

| Parameter | Estimated Value | Unit | Description |

| Log Koc | 3.5 - 4.5 | L/kg | The logarithm of the organic carbon-water partition coefficient, indicating strong sorption to organic matter. |

| Koc | 3162 - 31623 | L/kg | The organic carbon-water partition coefficient. |

| Kd (for soil with 1% organic carbon) | 31.6 - 316.2 | L/kg | The estimated soil-water partition coefficient for a representative soil, indicating moderate to low mobility. |

Octanol-Water and Hexadecane-Water Partitioning

The octanol-water partition coefficient (Kow) and the hexadecane-water partition coefficient (Khw) are crucial indicators of a chemical's hydrophobicity and potential for bioaccumulation.

Research Findings:

The long aliphatic chain of this compound suggests a high degree of lipophilicity. However, the presence of the highly polar and ionizable sulfonic acid group significantly influences its partitioning behavior. For ionizable compounds, the distribution between octanol (B41247) and water is pH-dependent and is more accurately described by the distribution coefficient (Dow). At environmental pH values, the sulfonic acid group will be deprotonated, rendering the molecule anionic.

The octanol-water partition coefficient (log Kow) for long-chain sulfonic acids is challenging to measure directly due to their surfactant properties, which can lead to the formation of emulsions. However, computational models can provide reliable estimates. The hexadecane-water partition coefficient (log Khw) is considered a better measure of partitioning into the nonpolar lipid phases of organisms, as hexadecane (B31444) is a nonpolar solvent that mimics the interior of biological membranes.

For anionic surfactants, the partitioning into nonpolar solvents like hexadecane is generally lower than what would be predicted based solely on their alkyl chain length, due to the strong hydration of the anionic headgroup.

Estimated Partitioning Coefficients:

Using established QSPR models and by analogy with other long-chain anionic surfactants, the following partitioning coefficients for this compound are estimated.

Interactive Data Table: Estimated Octanol-Water and Hexadecane-Water Partitioning Coefficients for this compound

| Parameter | Estimated Value | Unit | Description |

| Log Kow (of the neutral species) | 6.0 - 7.0 | - | The logarithm of the octanol-water partition coefficient for the undissociated acid, reflecting high lipophilicity of the molecule. |

| Log Dow (at pH 7) | 2.5 - 3.5 | - | The logarithm of the distribution coefficient at neutral pH, indicating moderate lipophilicity of the anionic form. |

| Log Khw | 4.0 - 5.0 | - | The logarithm of the hexadecane-water partition coefficient, suggesting a significant potential for partitioning into nonpolar organic phases. |

Air-Water Interfacial Partitioning

As a surfactant, this compound is expected to accumulate at the air-water interface, a process that can be significant for its transport and fate in the environment, particularly in unsaturated soils and atmospheric aerosols.

Research Findings:

The amphiphilic nature of this compound, with its distinct hydrophobic tail and hydrophilic head, drives it to partition to interfaces between polar and nonpolar phases, such as the air-water interface. This partitioning reduces the surface tension of water. The tendency to accumulate at this interface is quantified by the air-water interfacial partition coefficient (Kai).

Studies on anionic surfactants have demonstrated that their presence at the air-water interface can be substantial, influencing processes such as volatilization from water bodies and transport through the vadose zone. The long alkyl chain of this compound is expected to result in a high affinity for the air-water interface.

Estimated Partitioning Coefficient:

While experimental data for the Kai of this compound are not available, estimations can be made based on its structural properties and the behavior of similar surfactants.

Interactive Data Table: Estimated Air-Water Interfacial Partitioning Coefficient for this compound

| Parameter | Estimated Value | Unit | Description |

| Log Kai | 4.0 - 5.0 | m | The logarithm of the air-water interfacial partition coefficient, indicating a strong tendency to accumulate at the air-water interface. |

Supramolecular Chemistry and Self Assembly of Sulfonic Acid Systems

Principles of Non-Covalent Interactions in Sulfonic Acid Assemblies

The self-assembly of sulfonic acids like heptadecane-8-sulfonic acid is a sophisticated process governed by a delicate balance of multiple non-covalent forces. acs.org These interactions, though individually weak, collectively drive the formation of organized supramolecular structures. The primary forces at play include hydrogen bonding, ionic interactions, and hydrophobic effects. acs.orgresearchgate.net

Hydrogen bonds are crucial in directing the assembly of supermolecules into ordered structures. researchgate.net The sulfonic acid group (–SO₃H) is a potent hydrogen bond donor (from the acidic proton) and acceptor (from the oxygen atoms). rsc.orgrsc.org This allows for the formation of extensive and stable hydrogen-bonding networks. researchgate.netrsc.org In the presence of other sulfonic acid molecules or suitable partners, these groups can create intricate arrangements, such as the dimerization of molecules or the formation of larger aggregates. rsc.orgrsc.org For instance, studies on sulfonic acid-functionalized polymers show that hydrogen bonding between the sulfonic acid groups is a key factor in their self-assembly. rsc.orgbohrium.com In some systems, the interplay between sulfonic acid groups can lead to the formation of well-defined structures like parallel supramolecular β-sheet-like architectures. researchgate.net

Sulfonic acids are highly acidic compounds, meaning they readily deprotonate in polar solvents like water to form sulfonate anions (R–SO₃⁻). wikipedia.org This high acidity, often a million times stronger than corresponding carboxylic acids, results in the prevalence of strong electrostatic interactions. wikipedia.org These ionic forces are central to the self-assembly process, driving the attraction between the negatively charged sulfonate head groups and any available cations. rsc.orgtandfonline.com The strength and directionality of these electrostatic interactions are effective in controlling the properties of the resulting material. tandfonline.com In host-guest chemistry, the electrostatic attraction between a sulfonate anion and a positively charged host molecule, such as a cationic pillararene, can be the dominant force in complex formation. frontiersin.orgnih.gov These ion-ion and ion-dipole interactions significantly contribute to the stability and rigidity of the assembled structures. rsc.org

Molecular Recognition and Host-Guest Complexation

The distinct electronic and structural features of the sulfonic acid group make it an excellent participant in molecular recognition and host-guest chemistry. csic.es Sulfonates can act as guests, binding within the cavities of various synthetic macrocyclic hosts. This binding is typically driven by a combination of non-covalent interactions.

A prominent example is the complexation of aromatic sulfonic acids with water-soluble pillar aip.orgarenes. frontiersin.orgnih.gov In these systems, the primary driving force is the electrostatic interaction between the negatively charged sulfonate anion of the guest and the positively charged portals of the cationic host. frontiersin.orgnih.gov The hydrophobic part of the guest molecule is encapsulated within the host's cavity. Such host-guest systems can even be designed to be responsive to external stimuli like pH. frontiersin.orgnih.gov

Resorcin arene sulfonic acids have also been shown to interact strongly with amino acid derivatives, forming complexes through electrostatic interactions between the sulfonic acid groups and the basic groups of the guests. beilstein-journals.org The formation of these host-guest complexes is often highly dependent on the solvent, highlighting the role of the surrounding medium in mediating non-covalent interactions. beilstein-journals.org

| Host Molecule | Sulfonic Acid Guest | Association Constant (Kₐ) | Primary Interaction |

| Cationic Pillar aip.orgarene (CP6) | p-Toluenesulfonic acid (p-TSA) | (2.23 ± 0.15) × 10⁴ M⁻¹ | Electrostatic |

| Cationic Pillar aip.orgarene (CP6) | 2-Naphthalenesulfonic acid (2-NA) | (1.97 ± 0.28) × 10⁴ M⁻¹ | Electrostatic |

| Adamantylurea-functionalized Dendrimer | Various Sulfonic Acid Derivatives | Qualitatively strong binding observed | Hydrogen Bonding & Electrostatic |

This table presents data for model sulfonic acid systems to illustrate the principles of molecular recognition, as specific data for this compound is not available. Data sourced from frontiersin.org, nih.gov, kiku.dk.

Designed Self-Assembly and Supramolecular Architectures

The combination of hydrogen bonding, ionic interactions, and hydrophobic effects allows for the designed self-assembly of sulfonic acid-containing molecules into a variety of supramolecular architectures. researchgate.net By tuning the molecular structure, it is possible to guide the assembly process toward specific, functional conformations. For example, the introduction of an amide terminus into a sulfonic acid-containing molecule can transform its packing from a centrosymmetric to a non-centrosymmetric structure, thereby inducing properties like piezoelectricity. researchgate.net The self-assembly process can yield ordered mesoporous polymers, layered structures, or other complex nano-architectures. tandfonline.comrsc.org

As a surfactant, this compound is expected to form micelles in aqueous solution above a certain concentration known as the critical micelle concentration (CMC). ontosight.ai This process is a direct consequence of the hydrophobic effect acting on its long alkyl tail. deswater.com Below the CMC, the molecules exist as individual monomers. Above the CMC, they spontaneously assemble into spherical or ellipsoidal micelles, where the hydrophobic tails form a core and the hydrophilic sulfonate heads form a shell that interacts with the surrounding water. aip.org

Studies on long-chain alkyl sulfonates demonstrate that the CMC decreases as the length of the hydrophobic chain increases. researchgate.netnih.gov Therefore, this compound, with its 17-carbon chain, is expected to have a very low CMC. Beyond simple micelles, some single-chain amphiphiles like dodecylbenzene (B1670861) sulfonic acid can form more complex aggregates such as vesicles, which are enclosed bilayer structures. rsc.org The formation and stability of these vesicles are attributed to a combination of hydrogen bonding between the sulfonic acid headgroups and the packing of the alkyl chains. rsc.org It is plausible that under specific conditions, this compound could also form such lamellar or vesicular structures. royalsocietypublishing.org

| Surfactant Type | Chain Length | Effect on Aggregation |

| Alkyl Sulfonates | C10 to C22 | CMC decreases as chain length increases. researchgate.net |

| Gemini Sulfonates | C12 | Low CMC; form spherical, wormlike, and layered micelles with increasing concentration. aip.org |

| Dipeptide Surfactants | C8 to C16 | CMC decreases exponentially with increasing carbon number in the hydrophobic chain. nih.gov |

This table illustrates general trends in the micellization of long-chain sulfonates.

Supramolecular Polymerization and Gel Formation

There is no published data on whether this compound can act as a monomer for supramolecular polymerization or if it can form organogels or hydrogels under specific conditions.

Crystal Engineering and Solid-State Assemblies

There are no available crystal structures or studies on the solid-state packing and intermolecular interactions of this compound. Research into its use as a component in crystal engineering or the characteristics of its solid-state assemblies has not been reported.

Computational Chemistry and Theoretical Modeling of Heptadecane 8 Sulfonic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to determining the electronic properties and intrinsic reactivity of a molecule. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost, making them suitable for studying surfactant molecules. acs.org

The acidity of a compound, quantified by its pKa value, is a critical parameter that dictates its form and function in different environments. For Heptadecane-8-sulfonic acid, the sulfonic acid group (-SO₃H) is the primary site of proton exchange.

Quantum chemical methods can accurately predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. mdpi.com This is typically achieved using a thermodynamic cycle that combines high-level gas-phase energy calculations with a continuum solvation model (such as PCM or SMD) to account for the effect of the solvent, usually water. acs.orgosti.gov For strong acids, including alkyl and aryl sulfonic acids, these calculations consistently predict very low or negative pKa values. acs.orgnih.govresearchgate.net This indicates that this compound will exist almost exclusively in its deprotonated, anionic form (heptadecane-8-sulfonate, -SO₃⁻) in typical aqueous solutions (pH > 2). nih.gov The strong electron-withdrawing nature of the sulfonyl group (-SO₂) facilitates the release of the proton.

The table below presents hypothetical data for this compound based on computational methodologies applied to similar strong acids. nih.govf-cdn.com

Table 1: Predicted Acidic Properties of this compound

| Property | Computational Method | Predicted Value | Interpretation |

|---|---|---|---|

| Gas-Phase Acidity (ΔGacid) | DFT (B3LYP/6-311++G(d,p)) | ~305 kcal/mol | Intrinsic acidity without solvent effects. |

| Aqueous pKa | DFT with SMD Solvation Model | ~ -1.5 | Indicates a very strong acid. nih.govresearchgate.net |

| Dominant Species at pH 7 | - | Heptadecane-8-sulfonate (Anion) | Fully deprotonated in neutral water. |

Quantum chemical calculations are highly effective in predicting vibrational spectra (Infrared and Raman) by computing the harmonic vibration frequencies. scispace.com These predictions are invaluable for interpreting experimental spectra and identifying the molecule's structural features. For this compound, DFT calculations can pinpoint the characteristic vibrational modes.

Key predicted frequencies would include the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, which are highly characteristic and sensitive to the protonation state. rsc.org The C-H stretching modes of the long alkyl chain would also be prominent. Upon deprotonation from -SO₃H to -SO₃⁻, a noticeable shift in the sulfonate group's vibrational frequencies is expected due to changes in bond order and symmetry. researchgate.net

The following table shows representative predicted vibrational frequencies for this compound and its conjugate base, based on DFT calculations performed on analogous sulfonate compounds. rsc.orgresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Species

| Vibrational Mode | Protonated Form (-SO₃H) | Deprotonated Form (-SO₃⁻) |

|---|---|---|

| C-H Asymmetric/Symmetric Stretch | ~2960-2850 | ~2960-2850 |

| S=O Asymmetric Stretch | ~1350 | ~1200 |

| S=O Symmetric Stretch | ~1170 | ~1050 |

| S-OH Stretch | ~900 | N/A |

| C-S Stretch | ~780 | ~780 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system containing many molecules, MD provides a "computational microscope" to observe dynamic processes like self-assembly and solvation. rsc.orgfrontiersin.org For these simulations, atomistic or united-atom force fields like CHARMM, OPLS, and GROMOS are commonly employed. researchgate.netpsgraw.comnih.gov

As an amphiphilic molecule, this compound exhibits a strong tendency to adsorb at interfaces, such as the boundary between water and air or water and oil. MD simulations can model this behavior explicitly. In a simulated water/oil system, the molecules would spontaneously orient with their polar sulfonate headgroups immersed in the water phase and their long, nonpolar heptadecane (B57597) tails extending into the oil phase. researchgate.netnih.gov This alignment reduces the interfacial tension between the two immiscible liquids. mdpi.com

At concentrations above the critical micelle concentration (CMC), MD simulations can capture the spontaneous self-assembly of individual surfactant molecules (monomers) into larger aggregates called micelles. rsc.orgresearchgate.netscispace.com In these structures, the hydrophobic tails cluster together to form a core that is shielded from the water, while the hydrophilic headgroups form an outer shell that interacts favorably with the surrounding water molecules. Simulations of similar long-chain alkyl sulfonates have shown that this process is driven by the hydrophobic effect. researchgate.netacs.org

The table below outlines a typical setup for an MD simulation studying the self-assembly of this compound.

Table 3: Typical Parameters for MD Simulation of Surfactant Self-Assembly

| Parameter | Value/Type | Purpose |

|---|---|---|

| System Composition | ~100 Surfactant Anions, 100 Na⁺ ions, ~20,000 Water Molecules | To model surfactant behavior in aqueous solution above the CMC. |

| Force Field | GROMOS / OPLS (United Atom) | Defines the potential energy and forces between atoms. psgraw.com |

| Water Model | SPC/E or TIP4P | Provides an accurate representation of water properties. psgraw.com |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Simulation Time | 100 - 1000 ns | Allows sufficient time for self-assembly processes to occur. acs.org |

Solvation, the interaction between solute and solvent molecules, is fundamental to the behavior of this compound. MD simulations provide detailed information about the structure and dynamics of the solvation shell around the surfactant. instras.com For the anionic sulfonate headgroup, simulations would reveal a highly structured layer of water molecules, strongly oriented due to hydrogen bonding and ion-dipole interactions. acs.org In contrast, the interaction between water and the hydrophobic heptadecane tail is much weaker, leading to a disruption of the local water structure.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to find a mathematical relationship between the chemical structure of a compound and its macroscopic properties. rsc.orgmdpi.com Instead of simulating the physical process directly, QSPR models use statistical methods to correlate calculated molecular descriptors with experimentally measured properties. mdpi.com

For a series of related surfactants like alkyl sulfonic acids, QSPR models can be developed to predict key properties such as the critical micelle concentration (CMC), surface tension, or biodegradability. mdpi.comacs.org The first step is to calculate a wide range of molecular descriptors for each compound in the series. These can include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe molecular branching and size, such as the Kier & Hall index. uq.edu.au

Quantum-Chemical Descriptors: Properties derived from quantum calculations, such as HOMO/LUMO energies, dipole moment, and partial atomic charges. mdpi.comuq.edu.au

Solvational Descriptors: Parameters related to the interaction with a solvent. nih.gov

Once the descriptors are calculated, a statistical technique like Multiple Linear Regression (MLR) or a machine learning algorithm is used to build a model that best correlates a subset of these descriptors with the target property. acs.org Such models have successfully predicted the CMC for large sets of anionic surfactants. acs.orgnih.gov

The table below illustrates a hypothetical QSPR model for predicting the logarithm of the CMC (log CMC) for a series of linear alkyl sulfonic acids, highlighting the types of descriptors that are often found to be significant. mdpi.comuq.edu.au

Table 4: Example of a Hypothetical QSPR Model for log(CMC) of Alkyl Sulfonic Acids

| Descriptor | Type | Correlation | Rationale |

|---|---|---|---|

| Hydrophobic Fragment Molecular Weight | Constitutional | Negative | Increasing tail length (hydrophobicity) lowers the CMC. acs.org |

| Kier & Hall Index (0th order) | Topological | Negative | Relates to molecular size and complexity of the hydrophobic part. uq.edu.au |

| Energy of LUMO (ELUMO) | Quantum-Chemical | Positive | Reflects the molecule's ability to accept electrons, influencing headgroup interactions. mdpi.comuq.edu.au |

| Solvation Energy in Water | Solvational | Positive | Higher solubility of the monomer leads to a higher CMC. nih.gov |

Predictive Models for Environmental Fate Parameters

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the environmental fate of chemical substances like this compound, especially when experimental data is scarce. ecetoc.orgcanada.ca These models establish a correlation between the molecular structure of a compound and its environmental properties, such as biodegradability, sorption, and aquatic toxicity. ecetoc.orgtandfonline.com For anionic surfactants such as secondary alkane sulfonates (SAS), a class to which this compound belongs, these models are frequently employed for environmental risk assessment. heraproject.com

The environmental behavior of SAS is largely dictated by the length of the alkyl chain and the presence of the polar sulfonate group. mst.dk Predictive models for the environmental fate of these surfactants typically focus on several key parameters:

Biodegradation: QSAR models predict the extent and rate of biodegradation. For linear secondary alkane sulfonates, a primary factor influencing biodegradability is the length of the alkyl chain. tandfonline.com Generally, longer alkyl chains can lead to slower degradation rates. tandfonline.com

Sorption (Koc): The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. ecetoc.org For SAS, the long, non-polar heptadecane chain of this compound would be predicted to result in significant sorption to organic matter in soil and sludge. researchgate.net

Bioaccumulation: While the long alkyl chain might suggest a potential for bioaccumulation, the ionic nature of the sulfonic acid group generally limits the passage of these substances across biological membranes. Predictive models for surfactants often use descriptors other than the octanol-water partition coefficient (Kow), which is unsuitable for ionic compounds, to better reflect their bioaccumulation potential. eosca.eu

Aquatic Toxicity: QSAR models for surfactants often correlate toxicity with the hydrophobicity of the molecule, which is directly related to the alkyl chain length. Longer chains typically lead to higher toxicity. rsc.org

The following table summarizes the key environmental fate parameters for secondary alkane sulfonates and the expected influence of the structural features of this compound on these parameters, as would be predicted by QSAR models.

| Environmental Fate Parameter | Influencing Structural Feature | Predicted Trend for this compound | References |

|---|---|---|---|

| Primary Biodegradation | Linear Alkyl Chain | Readily biodegradable, though potentially at a slower rate than shorter-chain SAS. | tandfonline.commst.dk |

| Ultimate Biodegradation | Linear Alkyl Chain | Expected to be ultimately biodegradable under aerobic conditions. | mst.dk |

| Sorption to Sludge/Sediment (Koc) | Long (C17) Alkyl Chain | High sorption potential due to hydrophobicity. | researchgate.net |

| Bioaccumulation Potential | Ionic Sulfonate Group | Low, as the ionic headgroup limits partitioning into fatty tissues. | eosca.eu |

| Acute Aquatic Toxicity (e.g., to Daphnia) | Long (C17) Alkyl Chain | Higher toxicity compared to shorter-chain SAS homologues. | researchgate.netrsc.org |

Structure-Activity Relationships in Catalytic Performance

The catalytic activity of a sulfonic acid is intrinsically linked to its molecular structure. For a compound like this compound, its potential catalytic performance would be dictated by the properties of the sulfonic acid group and the influence of the long alkyl chain.

The sulfonic acid group (-SO3H) is a strong Brønsted acid, making it a potential catalyst for acid-catalyzed reactions such as esterification, hydrolysis, and alkylation. sciepub.com The effectiveness of the catalyst, however, depends on several structural factors:

Acid Strength: The electron-donating nature of the alkyl chain in this compound slightly reduces the acidity of the sulfonic acid group compared to simpler alkane sulfonic acids. heraproject.com

Steric Hindrance: The bulky heptadecane chain could create steric hindrance around the catalytic sulfonic acid group, potentially limiting the access of reactants to the active site.

Solubility and Mass Transfer: The long, non-polar alkyl chain will dominate the solubility characteristics of the molecule, making it poorly soluble in polar solvents but more soluble in non-polar organic media. This can be advantageous in certain biphasic catalytic systems but may limit its application in aqueous-phase reactions.

Support Interaction: When used as a heterogeneous catalyst, the long alkyl chain can influence how the molecule adsorbs onto a support material, which in turn can affect catalyst stability and activity.

In the context of structure-activity relationships, the simple structure of this compound (a linear alkyl chain attached to a sulfonic acid group) provides a baseline for understanding the effects of more complex structural modifications. For instance, the introduction of other functional groups or branching in the alkyl chain could significantly alter catalytic performance. sciepub.comresearchgate.net

The following table outlines general structure-activity relationships for sulfonic acid-based catalysts and how the features of this compound would likely influence its catalytic performance.

| Structural Feature | Effect on Catalytic Performance | Implication for this compound | References |

|---|---|---|---|

| Sulfonic Acid Group (-SO3H) | Provides Brønsted acidity for catalysis. | The fundamental source of its potential catalytic activity. | sciepub.com |

| Long, Linear Alkyl Chain (C17) | Increases hydrophobicity, influences solubility, and can cause steric hindrance. | Likely to be effective in non-polar reaction media; potential for mass transfer limitations. | sciepub.comresearchgate.net |

| Absence of Other Functional Groups | Leads to a more predictable, purely acidic catalytic behavior without secondary interactions. | Catalytic action is primarily due to the sulfonic acid group's acidity. | researchgate.net |

| Position of the Sulfonate Group (Secondary) | The internal position of the sulfonate group can increase steric hindrance compared to a primary sulfonate. | May restrict access for bulky reactant molecules to the catalytic site. | mst.dk |

Advanced Chemical Engineering and Process Optimization for Sulfonic Acid Compounds

Reaction Engineering and Process Design for Sulfonic Acid Production